N-(4-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide
Description
This compound, cataloged as BB02651 (CAS: 309969-07-1), is a thiazole-based derivative with a molecular formula of C₂₅H₂₆N₆O₆S₂ and a molecular weight of 570.64 g/mol . Its structure features a central 1,3-thiazole ring substituted at position 4 with a carbamoylmethyl group linked to a 2,4-dimethoxyphenyl moiety. The thiazole’s position 2 is further functionalized with a 3,5-dimethoxybenzamide group. Synthetic routes involve coupling reactions between hydrazides and isothiocyanates, confirmed by spectral data (IR, NMR) .
Properties
IUPAC Name |
N-[4-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6S/c1-28-15-5-6-18(19(11-15)31-4)24-20(26)9-14-12-32-22(23-14)25-21(27)13-7-16(29-2)10-17(8-13)30-3/h5-8,10-12H,9H2,1-4H3,(H,24,26)(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGBFTNUORNSEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Attachment of the Carbamoyl Group: The 2,4-dimethoxyphenyl isocyanate is reacted with the thiazole derivative to form the carbamoyl group.
Formation of the Benzamide Group: The final step involves the reaction of the intermediate with 3,5-dimethoxybenzoic acid under amide coupling conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(4-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: It can be used in biochemical assays to study enzyme inhibition or receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Industry: It can be used in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-(4-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The thiazole ring and the carbamoyl group are likely involved in binding to enzymes or receptors, inhibiting their activity. The methoxy groups may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Core
a. BF38380 (N-(4-{[(3-Fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide)
- Key Difference : The 2,4-dimethoxyphenyl group in BB02651 is replaced with a 3-fluorophenyl carbamoyl moiety.
- Its molecular weight (415.44 g/mol) is significantly lower, suggesting improved bioavailability .
b. Compound 35 (1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide)
- Key Difference : A cyclopropanecarboxamide replaces the benzamide, and a trifluoromethoxy group is present.
- Impact: The trifluoromethoxy group is both electron-withdrawing and lipophilic, enhancing metabolic stability compared to methoxy groups.
Heterocyclic Backbone Modifications
a. Thiazolylmethyl Carbamates ()
- Examples include derivatives with oxazolidine or hexanamide backbones (e.g., compounds l, m, w, x).
- Key Difference : These compounds incorporate peptide-like chains (e.g., hydroxyhexanamide) instead of benzamide groups.
- Impact : Extended backbones may improve protease resistance or modulate target selectivity, as seen in protease inhibitors .
b. 1,2,4-Triazole Derivatives ()
- Key Difference : Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones replace the thiazole core with a triazole ring.
- Impact : Triazoles exhibit tautomerism (thione-thiol equilibrium), influencing electronic properties and binding modes. The sulfonyl groups enhance polarity, contrasting with BB02651’s methoxy-dominated hydrophobicity .
Functional Group Analogues
a. Benzimidazole Derivatives ()
- Example: 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide .
- Key Difference : A benzimidazole core replaces the thiazole.
- Impact: Benzimidazoles are known for intercalation or kinase inhibition, suggesting divergent pharmacological applications despite similar methoxy substitutions .
b. 1,3,4-Oxadiazole Derivatives ()
- Examples include 4-{[dibenzylamino][5-(4-ethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde.
- Key Difference : The oxadiazole ring introduces a nitrogen-rich heterocycle with distinct electronic properties.
- Impact : Oxadiazoles often exhibit enhanced metabolic stability and π-π stacking capabilities compared to thiazoles .
Comparative Data Table
Research Findings and Implications
- Synthetic Routes : BB02651 and analogues (e.g., BF38380) share synthetic strategies involving hydrazide-isothiocyanate coupling, validated by IR (C=O at ~1663–1682 cm⁻¹) and NMR .
- Bioactivity Trends : Fluorine-substituted derivatives (BF38380) may exhibit stronger target binding due to hydrophobic effects, while methoxy-rich compounds (BB02651) could prioritize solubility .
- Metabolic Stability : Trifluoromethoxy (Compound 35) and sulfonyl (triazole derivatives) groups enhance resistance to oxidative metabolism compared to methoxy .
Biological Activity
N-(4-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a thiazole ring and multiple methoxy substituents, which contribute to its biological activity. The following sections will explore its synthesis, biological mechanisms, and potential applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thiazole Ring : This is achieved through a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thiourea under acidic conditions.
- Attachment of the Carbamoyl Group : The reaction of 2,4-dimethoxyphenyl isocyanate with the thiazole derivative leads to the formation of the carbamoyl group.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as an enzyme inhibitor and its effects on cellular mechanisms.
The mechanism by which this compound exerts its effects involves:
- Binding to Molecular Targets : The thiazole ring and methoxy groups facilitate interactions with specific enzymes or receptors. This binding can modulate enzymatic activity or receptor signaling pathways.
- Inhibition of Enzymes : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic processes. For instance, it has been proposed that its structure allows it to interfere with nicotinamide adenine dinucleotide kinase (NADK), potentially leading to reduced levels of NADPH and subsequent destabilization of dihydrofolate reductase (DHFR) .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
- Antitumor Activity : Research indicates that compounds similar to this compound exhibit antitumor properties. For example, benzamide derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms .
- Neuroprotective Effects : Studies on related compounds have demonstrated neuroprotective activities against neurotoxicity induced by harmful agents. These findings suggest potential applications in treating neurodegenerative diseases .
Comparative Analysis
To better understand the biological activity of this compound compared to similar compounds, a table summarizing key characteristics is provided below:
| Compound Name | Structure Features | Biological Activity | Mechanism |
|---|---|---|---|
| This compound | Thiazole ring; Multiple methoxy groups | Antitumor; Neuroprotective | Enzyme inhibition |
| Benzamide Derivative A | Simple benzamide structure | Moderate antitumor activity | Receptor modulation |
| Benzamide Derivative B | Substituted phenoxazine | Strong HDAC inhibition | Histone deacetylase inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
